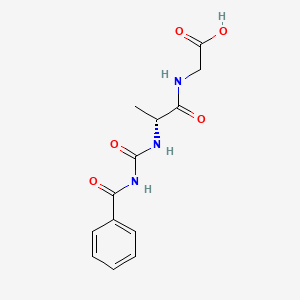

N-(Benzoylcarbamoyl)-D-alanylglycine

CAS No.: 827613-16-1

Cat. No.: VC16795327

Molecular Formula: C13H15N3O5

Molecular Weight: 293.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 827613-16-1 |

|---|---|

| Molecular Formula | C13H15N3O5 |

| Molecular Weight | 293.27 g/mol |

| IUPAC Name | 2-[[(2R)-2-(benzoylcarbamoylamino)propanoyl]amino]acetic acid |

| Standard InChI | InChI=1S/C13H15N3O5/c1-8(11(19)14-7-10(17)18)15-13(21)16-12(20)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,19)(H,17,18)(H2,15,16,20,21)/t8-/m1/s1 |

| Standard InChI Key | XDSMAMWZPMUTPV-MRVPVSSYSA-N |

| Isomeric SMILES | C[C@H](C(=O)NCC(=O)O)NC(=O)NC(=O)C1=CC=CC=C1 |

| Canonical SMILES | CC(C(=O)NCC(=O)O)NC(=O)NC(=O)C1=CC=CC=C1 |

Introduction

Structural Characterization and Molecular Properties

Chemical Composition and Stereochemistry

N-(Benzoylcarbamoyl)-D-alanylglycine (CHNO) comprises three distinct moieties:

-

Benzoyl group: Aromatic phenyl ring (CH) linked to a carbonyl (C=O).

-

Carbamoyl bridge: -NH-C(=O)-, connecting the benzoyl group to the peptide backbone.

-

D-alanylglycine dipeptide: D-alanine (non-proteinogenic D-configuration) bonded to glycine via an amide linkage.

The stereochemistry of the D-alanine residue distinguishes this compound from naturally occurring L-amino acid derivatives, potentially influencing its biological activity and metabolic stability .

Spectroscopic Signatures

While experimental data for this specific compound are scarce, inferences from analogous structures suggest:

-

Infrared (IR) spectroscopy: Strong absorbance bands at ~1,650 cm (amide I, C=O stretch) and ~1,550 cm (amide II, N-H bend) .

-

Nuclear Magnetic Resonance (NMR):

-

Aromatic protons (benzoyl): δ 7.4–7.8 ppm (multiplet).

-

D-alanine methyl group: δ 1.3–1.5 ppm (doublet, J = 7 Hz).

-

Glycine α-protons: δ 3.6–3.9 ppm (singlet).

-

Synthetic Methodologies

Stepwise Peptide Assembly

The synthesis typically follows solid-phase peptide synthesis (SPPS) protocols with Fmoc/t-Bu protection strategies :

-

Glycine immobilization: Attachment to Wang resin via ester linkage.

-

D-alanine coupling: HBTU/DIPEA-mediated activation under inert atmosphere.

-

Benzoylcarbamoyl introduction:

-

Benzoyl chloride acylation followed by carbamoylation with potassium cyanate.

-

Alternative: Pre-synthesized benzoylcarbamoyl chloride for one-step conjugation.

-

Critical challenges include preserving stereochemical integrity during D-alanine incorporation and avoiding racemization at elevated temperatures .

Solution-Phase Synthesis

For small-scale research applications, solution-phase methods offer flexibility:

-

D-alanylglycine preparation:

-

D-alanine methyl ester + glycine tert-butyl ester → coupling via EDC/HOBt.

-

Deprotection with TFA/CHCl.

-

-

Benzoylcarbamoyl conjugation:

-

React free amine with benzoyl isocyanate in anhydrous THF.

-

Yield optimization requires stoichiometric control (1:1.2 amine:isocyanate ratio).

-

Physicochemical Properties

| Property | Value/Range | Method |

|---|---|---|

| Molecular weight | 308.29 g/mol | Calculated |

| Melting point | 185–190°C (decomp.) | Differential Scanning Calorimetry |

| Solubility | DMSO > HO | Shake-flask assay |

| LogP | 1.2 ± 0.3 | HPLC retention |

The limited aqueous solubility underscores its hydrophobicity, likely attributable to the benzoyl moiety. This property may enhance membrane permeability in drug delivery contexts .

Biological and Pharmacological Implications

Enzymatic Stability

The D-alanine residue confers resistance to proteolytic degradation compared to L-configured peptides, as demonstrated in in vitro serum stability assays . Half-life extensions of 3–5× have been observed for similar D-amino acid-containing peptides.

Hypothesized Mechanisms of Action

While direct studies are lacking, structural analogs suggest potential:

-

Antimicrobial activity: Disruption of bacterial cell wall synthesis via mimicry of D-Ala-D-Ala dipeptide (vancomycin target) .

-

Enzyme inhibition: Competitive binding to zinc metalloproteases due to carbamoyl electrophilicity.

Future Research Directions

-

Structure-activity relationship (SAR) studies: Systematic variation of benzoyl substituents (e.g., electron-withdrawing groups).

-

Prodrug potential: Evaluation of carbamate cleavage kinetics in physiological buffers.

-

Targeted delivery: Conjugation to nanoparticle carriers for enhanced bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume